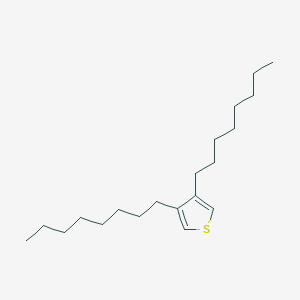
3,4-Dioctylthiophene
Overview
Description
3,4-Dioctylthiophene (DOT) is a conjugated organic compound that belongs to the family of thiophenes. It is widely used in various scientific research applications due to its unique chemical and physical properties. DOT is a versatile material that can be synthesized through different methods and has shown promising results in various fields of research.
Mechanism of Action
The mechanism of action of 3,4-Dioctylthiophene is not fully understood, but it is believed to involve the interaction of the conjugated system of the thiophene ring with other materials. 3,4-Dioctylthiophene has a high electron affinity and can form stable charge transfer complexes with other materials, resulting in improved electronic properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3,4-Dioctylthiophene. However, it has been shown that 3,4-Dioctylthiophene is not toxic to cells and has low cytotoxicity. 3,4-Dioctylthiophene has also been shown to have antimicrobial properties, inhibiting the growth of certain bacterial strains.
Advantages and Limitations for Lab Experiments
3,4-Dioctylthiophene has several advantages for use in lab experiments, including its high purity, stability, and solubility in common organic solvents. However, 3,4-Dioctylthiophene has some limitations, including its high cost and the need for specialized equipment for synthesis and purification.
Future Directions
There are several future directions for research on 3,4-Dioctylthiophene, including its use in the development of advanced materials for optoelectronics, organic solar cells, and organic field-effect transistors. Further research is also needed to understand the mechanism of action of 3,4-Dioctylthiophene and its potential applications in other fields, such as medicine and biotechnology. Additionally, research is needed to improve the synthesis and purification methods of 3,4-Dioctylthiophene to make it more accessible for use in research.
Scientific Research Applications
3,4-Dioctylthiophene has shown promising results in various fields of research, including optoelectronics, organic solar cells, and organic field-effect transistors. 3,4-Dioctylthiophene has been used as a hole-transporting material in perovskite solar cells, resulting in improved efficiency and stability. 3,4-Dioctylthiophene has also been used as an active layer material in organic field-effect transistors, resulting in high charge carrier mobility and stability. In addition, 3,4-Dioctylthiophene has been used as a luminescent material in organic light-emitting diodes, resulting in high luminance and efficiency.
properties
CAS RN |
161746-06-1 |
|---|---|
Product Name |
3,4-Dioctylthiophene |
Molecular Formula |
C20H36S |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
3,4-dioctylthiophene |
InChI |
InChI=1S/C20H36S/c1-3-5-7-9-11-13-15-19-17-21-18-20(19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
WAOUDPOLPWAIGN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CSC=C1CCCCCCCC |
Canonical SMILES |
CCCCCCCCC1=CSC=C1CCCCCCCC |
synonyms |
3,4-DIOCTYLTHIOPHENE |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)

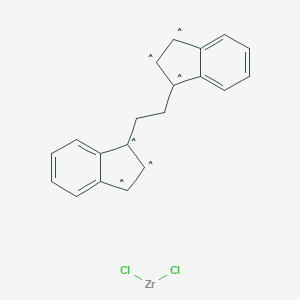

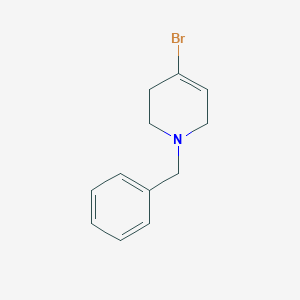
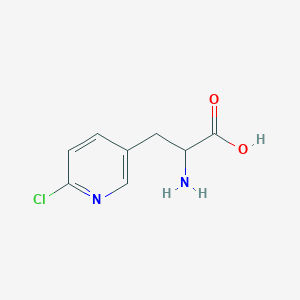

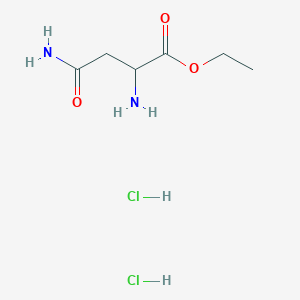

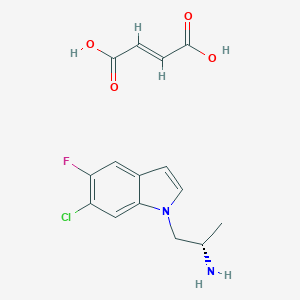
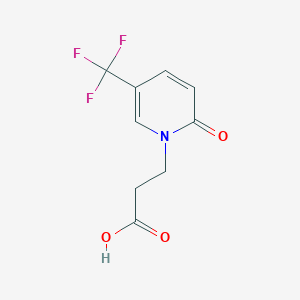
![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)

![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)